molecular formula C8H14O2 B3052130 Methyl 2-heptenoate CAS No. 38693-91-3

Methyl 2-heptenoate

Cat. No. B3052130
CAS RN: 38693-91-3
M. Wt: 142.2 g/mol
InChI Key: IQQDLHGWGKEQDS-UHFFFAOYSA-N
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Description

Methyl 2-heptenoate is a chemical compound that belongs to the family of esters. It is also known as methyl hept-2-enoate and has a fruity odor. The chemical formula of Methyl 2-heptenoate is C8H14O2, and its molecular weight is 142.20 g/mol. Methyl 2-heptenoate is widely used in the food industry as a flavoring agent and in the fragrance industry as a perfume ingredient.

Scientific Research Applications

Pheromone Research

Methyl 2-heptenoate, specifically its variant (Z)-3-methyl-2-heptenoic acid, has been identified as a significant component in the study of insect pheromones. It elicits an electoantennographic (EAG) response from male beetles of the species Callosobruchus analis, indicating its potential role in insect communication and behavior, particularly as part of the female sex pheromone in this species (Cork et al., 1991).

Synthesis of Prostaglandin H2 Receptor Antagonists

Methyl 2-heptenoate derivatives are employed in the synthesis of thromboxane A2/prostaglandin H2 receptor antagonists. The synthesis process involves radioiodination, demonstrating its utility in producing compounds for biological and pharmacological studies, particularly in understanding receptor mechanisms (Mais et al., 1991).

Chemical Synthesis and Organic Chemistry

In organic chemistry, methyl 2-heptenoate derivatives serve as key intermediates in various synthetic processes. For instance, they are used in the stereospecific preparation of trisubstituted olefins, highlighting their importance in the field of synthetic organic chemistry (Kobayashi et al., 1973).

Catalysis Research

In catalysis research, methyl 2-heptenoate derivatives are involved in studies examining the catalytic methylation of phenol. This is significant in understanding the catalytic properties and mechanisms of various compounds, demonstrating the diverse applications of methyl 2-heptenoate in chemical research (Mathew et al., 2002).

Herbicide Research

In the field of agriculture and plant biochemistry, methyl 2-heptenoate derivatives are studied for their effects on plants. For example, methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate has been analyzed for its impact on oat, wild oat, and wheat, providing insights into the development of selective herbicides (Shimabukuro et al., 1978).

properties

IUPAC Name

methyl (E)-hept-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQDLHGWGKEQDS-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-heptenoate

CAS RN

22104-69-4
Record name Methyl 2-heptenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039872
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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